
IMR-1
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Key Mechanisms:
- Inhibition of Maml1 Recruitment : Prevents the assembly of the NTC, which is crucial for Notch signaling.
- Non-Covalent Binding : Exhibits moderate affinity for Notch1, with a dissociation constant (Kd) of approximately 11 ± 3 μM.
Cancer Therapy
IMR-1 has emerged as a promising candidate in cancer therapy due to its ability to inhibit tumor growth in Notch-dependent cancers. Research demonstrates that this compound significantly reduces tumor growth in patient-derived xenograft models .
Case Studies:
- Tumor Xenograft Models : In studies involving patient-derived tumor xenografts, treatment with this compound resulted in substantial tumor growth inhibition comparable to other Notch inhibitors like DAPT.
Mechanistic Studies
This compound serves as a valuable tool compound for studying the Notch signaling pathway's role in various biological processes, including cell differentiation and apoptosis.
Experimental Findings:
- In Vitro Assays : Quantitative assays have shown that this compound effectively inhibits Notch target gene transcription, validating its role as a potent inhibitor of the Notch pathway .
Drug Development
The unique mechanism of action of this compound positions it as a lead compound for developing new anticancer therapies targeting the Notch signaling pathway.
Insights into Drug Design:
- Computer-Aided Drug Design : Integrating computational methods has facilitated the identification of potential ligand binding sites, enhancing the understanding of how this compound disrupts the NTC assembly .
Pharmacokinetics and Synthesis
This compound is suggested to act as a prodrug for its active metabolite, IMR-1A, which enhances solubility and cellular permeability. The synthesis typically involves organic chemistry techniques to form an ester linkage followed by hydrolysis to yield IMR-1A with improved pharmacological properties .
Synthetic Route:
- Formation of this compound : Utilizing standard organic chemistry methods.
- Hydrolysis : Enzymatic conversion to produce IMR-1A.
Wirkmechanismus
IMR-1, also known as (E)-Ethyl 2-(2-methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetate or ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate, is a novel class of Notch inhibitor .
Target of Action
The primary target of this compound is the Notch transcriptional activation complex . This complex plays a crucial role in the Notch signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound operates by preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin . This disruption inhibits Notch target gene transcription, thereby attenuating Notch activity .
Biochemical Pathways
The Notch signaling pathway is the primary biochemical pathway affected by this compound . By inhibiting the assembly of the Notch transcriptional activation complex, this compound disrupts the normal functioning of this pathway, leading to downstream effects such as the suppression of tumorigenesis .
Pharmacokinetics
This compound is suggested to act as a prodrug for IMR-1A, most likely by increasing the solubility and cell permeability of IMR-1A . This suggests that this compound undergoes metabolism in plasma to produce its active metabolite, IMR-1A .
Result of Action
The inhibition of the Notch transcriptional activation complex by this compound leads to the suppression of Notch target gene transcription . This results in the inhibition of the growth of Notch-dependent cell lines and significant abrogation of the growth of patient-derived tumor xenografts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: IMR-1 is synthesized through a series of chemical reactions involving the formation of a rhodanine ester compound. The synthetic route typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols. The process involves multiple steps, including purification and characterization, to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
Arten von Reaktionen: IMR-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um seinen Säuremetaboliten IMR-1A zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten in das Molekül einzubringen, was möglicherweise seine biologische Aktivität verändert.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte:
Oxidation: Das Hauptprodukt der Oxidation ist IMR-1A, der Säuremetabolit von this compound.
Reduktion und Substitution: Die Produkte hängen von den spezifischen Reagenzien und Bedingungen ab, die in den Reaktionen verwendet werden.
Vergleich Mit ähnlichen Verbindungen
IMR-1 ist einzigartig in seiner Fähigkeit, gezielt den Notch-transkriptionellen Aktivierungskomplex anzugreifen. Zu ähnlichen Verbindungen gehören:
This compound zeichnet sich durch seine spezifische Störung der Rekrutierung von Mastermind-like 1 aus und ist somit ein wertvolles Werkzeug in der Krebsforschung und therapeutischen Entwicklung .
Biologische Aktivität
IMR-1, or Inhibitor of Mastermind Recruitment-1, is a small molecule that acts as a novel inhibitor of the Notch signaling pathway. This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in tumors that are dependent on Notch signaling. The biological activity of this compound revolves around its ability to inhibit the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional complex, thereby suppressing Notch target gene transcription and tumor growth.
Inhibition of Notch Signaling
This compound targets the Notch transcriptional activation complex (NTC), preventing the assembly of this complex on chromatin. This action disrupts the transcriptional activation of genes regulated by Notch signaling, which is crucial for various cellular processes, including cell differentiation and proliferation. The specific mechanism involves:
- Disruption of Maml1 Recruitment : this compound inhibits the recruitment of Maml1 to the NTC, effectively blocking Notch-mediated transcription .
- Non-Covalent Binding : Binding studies using surface plasmon resonance (SPR) have shown that this compound binds to Notch1 with a dissociation constant () of approximately 11 ± 3 μM, indicating moderate affinity .
Potency and Efficacy
The potency of this compound has been quantified through various assays:
- In Vitro Potency : The compound exhibits an IC₅₀ value of 26 μM in inhibiting the NTC assembly .
- In Vivo Efficacy : In animal models, treatment with this compound at a dosage of 15 mg/kg significantly inhibited tumor establishment and growth in patient-derived xenografts (PDX), demonstrating its potential as an effective anticancer agent .
Case Studies and Experimental Data
Several studies have highlighted the biological activity and therapeutic potential of this compound:
Preclinical Characterization
The preclinical characterization of this compound has established it as a promising candidate for further development:
- Tumor Growth Inhibition : In two independent PDX models, this compound treatment resulted in significant tumor growth reduction comparable to DAPT, another Notch inhibitor .
- Safety Profile : No observable adverse effects were reported in treated mice, making it a candidate for further clinical evaluation .
Eigenschaften
IUPAC Name |
ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPJWPQRZMBKTG-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes IMR-1's mechanism of action unique compared to other Notch inhibitors?
A1: Unlike many Notch inhibitors that target γ-secretase, this compound directly disrupts the Notch transcriptional activation complex. [] It achieves this by preventing the recruitment of Mastermind-like 1 (MAML1) to the complex assembled on DNA. [, ] This disruption effectively attenuates the transcription of Notch target genes. []
Q2: How does this compound's impact on the Notch pathway translate to observable cellular effects?
A2: By inhibiting the Notch pathway, this compound has shown to hinder the proliferation of Notch-dependent cell lines. [] Additionally, in a study on thyroid cancer cells, this compound was found to reverse the inhibitory effects of miR-124 mimics on cell proliferation. [] This suggests that this compound can counteract the anti-proliferative effects induced by manipulating the Notch pathway.
Q3: Can you elaborate on the role of this compound in the context of specific cell types?
A3: Research on calcific aortic valve disease (CAVD) reveals cell-type specific effects of this compound. In porcine aortic valvular interstitial cells (PAVICs), this compound's effect on calcification differed from another Notch inhibitor, DAPT, and this difference correlated with active β-catenin signaling. [] Interestingly, in 3D cultures, this compound failed to reduce calcification induced by osteogenic media in PAVICs with constitutively active β-catenin, unlike DAPT. [] This highlights the complex interplay between Notch and Wnt signaling pathways and emphasizes the cell-type specific responses to this compound.
Q4: Has research investigated the stability and material compatibility of this compound under various conditions?
A4: Currently, the provided abstracts don't provide details on the material compatibility, stability under various conditions, or specific applications of this compound. Exploring these aspects would necessitate referring to the full research articles.
Q5: Have computational chemistry and modeling techniques been employed in this compound research?
A5: The abstract mentioning the discovery of this compound indicates the use of computer-aided drug design to explore potential ligand-binding sites and screen for compounds disrupting the Notch transcriptional activation complex. [] This suggests the utilization of computational chemistry and modeling in the initial stages of this compound development.
Q6: Are there any established Structure-Activity Relationship (SAR) studies for this compound or its analogs?
A6: The provided abstracts lack information regarding specific SAR studies for this compound or its analogs. Investigating how structural modifications impact its activity, potency, and selectivity would require further research.
Q7: What analytical methods are commonly used for characterizing and quantifying this compound?
A7: Details regarding the specific analytical methods employed for this compound are absent in the provided abstracts. Information on techniques like spectroscopy, chromatography, or mass spectrometry would necessitate referring to the complete research articles.
Q8: What in vitro and in vivo models have been used to assess the efficacy of this compound?
A8: this compound's efficacy has been evaluated in various models. In vitro studies demonstrated its ability to inhibit the growth of Notch-dependent cell lines. [] Additionally, it was tested in vivo using patient-derived tumor xenografts, where it significantly hindered tumor growth. [] Furthermore, research on CAVD used porcine valvular cells to understand this compound's effects on calcification. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.